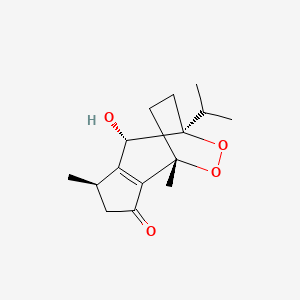
Isonordoperoxide
Übersicht
Beschreibung
Isonordoperoxide is a sesquiterpenoid compound with the chemical formula C15H22O4 . It is characterized by a 1,4,5,6,7,8-hexahydro-4,7-epidioxyazulen-3(2H)-one structure, substituted by a hydroxy group at position 8, methyl groups at positions 1 and 4, and an isopropyl group at position 7. This compound is isolated from the plant Nardostachys chinensis and exhibits notable antimalarial activity .
Wissenschaftliche Forschungsanwendungen
Isonordoperoxide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peroxide chemistry and the reactivity of sesquiterpenoids.
Biology: this compound’s antimalarial properties make it a valuable compound for studying the mechanisms of antimalarial activity and developing new antimalarial drugs.
Medicine: Its potential therapeutic applications extend to treating malaria and other parasitic infections.
Industry: this compound is explored for its potential use in the synthesis of other bioactive compounds and as a natural product in pharmaceuticals.
Wirkmechanismus
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isonordoperoxide can be synthesized through various organic reactions involving the formation of the epidioxyazulene core. The synthetic route typically involves the cyclization of appropriate precursors under controlled conditions to form the desired peroxide linkage. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources such as Nardostachys chinensis . The process includes solvent extraction, chromatographic separation, and crystallization to obtain the pure compound. Advances in biotechnological methods may also facilitate the production of this compound through microbial fermentation or plant cell culture techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Isonordoperoxide undergoes various chemical reactions, including:
Oxidation: The peroxide linkage in this compound makes it susceptible to oxidation reactions, leading to the formation of different oxidized products.
Reduction: Reduction of this compound can break the peroxide bond, yielding alcohols and other reduced derivatives.
Substitution: The hydroxy and isopropyl groups in this compound can participate in substitution reactions, forming various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions are employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted sesquiterpenoids, depending on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Artemisinin: Another sesquiterpenoid peroxide with potent antimalarial activity.
Dihydroartemisinin: A derivative of artemisinin with enhanced bioavailability and efficacy.
Artemether: A methyl ether derivative of dihydroartemisinin used in combination therapies for malaria.
Uniqueness: Isonordoperoxide is unique due to its specific structural features, such as the epidioxyazulene core and the presence of hydroxy and isopropyl groups. These structural elements contribute to its distinct reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
(1S,5R,7S,8S)-7-hydroxy-1,5-dimethyl-8-propan-2-yl-9,10-dioxatricyclo[6.2.2.02,6]dodec-2(6)-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8(2)15-6-5-14(4,18-19-15)12-10(16)7-9(3)11(12)13(15)17/h8-9,13,17H,5-7H2,1-4H3/t9-,13+,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBRZURCDWHOCK-GBALPHGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C1C(C3(CCC2(OO3)C)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C1[C@@H]([C@]3(CC[C@@]2(OO3)C)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


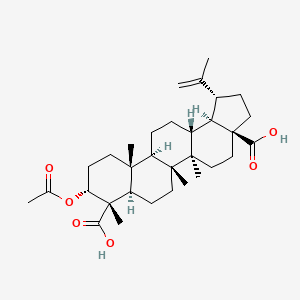

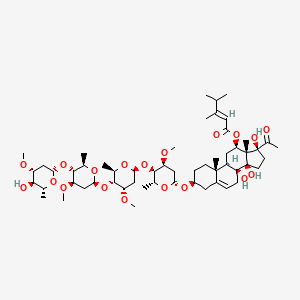

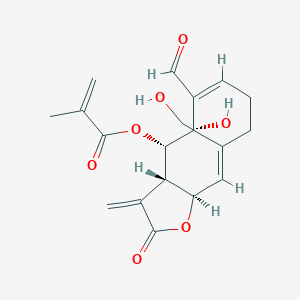
![2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one](/img/structure/B1164402.png)
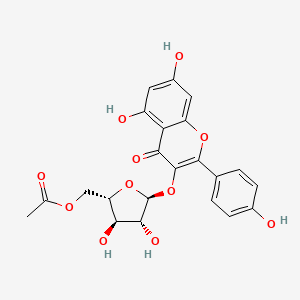
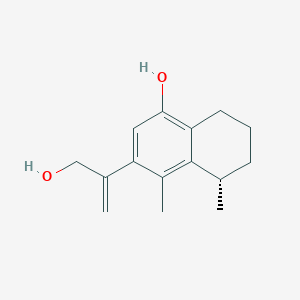


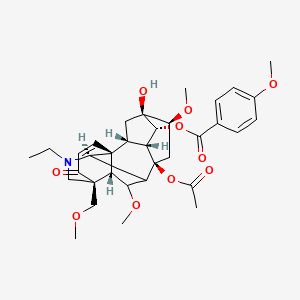
![2-[(2R,3R)-3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1164414.png)
